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l-Pranoprofen

Cat. No.: B1166107
CAS No.: 103813-85-0
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Description

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research

Pranoprofen (B1678049) is recognized as a potent NSAID, primarily utilized for its anti-inflammatory, analgesic, and antipyretic properties patsnap.com. Its inclusion within NSAID research is based on its fundamental mechanism of inhibiting cyclooxygenase (COX) enzymes, a hallmark of this drug class patsnap.comklinikaoczna.pl. COX enzymes, specifically COX-1 and COX-2 isoforms, are critical in the biosynthesis of prostaglandins (B1171923) from arachidonic acid patsnap.comklinikaoczna.pl. Prostaglandins are lipid mediators that play a significant role in the initiation and propagation of inflammation, pain, and fever patsnap.comklinikaoczna.pl. By inhibiting COX activity, pranoprofen effectively reduces prostaglandin (B15479496) synthesis, thereby mitigating inflammatory responses and associated symptoms patsnap.comklinikaoczna.pl.

Research has explored pranoprofen's efficacy in various inflammatory conditions, with a notable focus on ophthalmology medchemexpress.compatsnap.com. Studies have investigated its use in treating inflammatory eye conditions such as conjunctivitis, keratitis, and post-operative inflammation following procedures like cataract and strabismus surgery patsnap.comresearchgate.net. Its topical application in ophthalmology allows for targeted delivery, minimizing systemic exposure, a key consideration in NSAID research aiming to improve therapeutic profiles and reduce systemic side effects patsnap.compatsnap.com.

The study of pranoprofen within NSAID research also extends to exploring novel formulations to enhance its biopharmaceutical properties. For instance, research has investigated pranoprofen-loaded nanostructured lipid carriers (NLCs) and poly(lactic/glycolic) acid (PLGA) nanoparticles to improve drug release and therapeutic efficacy, particularly for dermal and ocular administration mdpi.comrsc.orgub.edumdpi.com. These studies highlight ongoing efforts within NSAID research to optimize drug delivery and performance.

Evolution of Research Focus on Pranoprofen: From Broad Pharmacology to Specific Molecular Interactions

Initial research on pranoprofen, like many NSAIDs, focused on establishing its broad pharmacological profile, including its anti-inflammatory and analgesic effects and its primary mechanism of COX inhibition patsnap.compatsnap.com. As research progressed, the focus shifted towards a more detailed understanding of its interactions at the molecular level.

Beyond the well-established COX inhibition, studies have delved into other potential mechanisms contributing to pranoprofen's therapeutic effects. Research suggests that pranoprofen may also influence the production of cytokines, signaling molecules involved in the immune response, potentially further reducing inflammation patsnap.com. Furthermore, investigations have explored its antioxidant properties, recognizing the role of oxidative stress in inflammation and tissue damage patsnap.com.

More recent research has investigated the specific molecular interactions governing pranoprofen's behavior, including its solid-state architecture and potential binding mechanisms with biological targets rsc.orgresearchgate.netrsc.org. Studies utilizing techniques like X-ray crystallography and computational analyses have explored the interplay of hydrogen bonding and π-stacking interactions in the crystal packing of pranoprofen rsc.orgresearchgate.netrsc.org. These detailed analyses provide insights into how the molecule arranges itself and suggest potential ways it might interact with biological targets, such as cyclooxygenase enzymes, at a molecular level rsc.orgresearchgate.net.

Research has also examined the effects of pranoprofen on specific inflammatory markers and pathways beyond general prostaglandin synthesis. For example, studies have investigated its impact on the expression of vascular endothelial growth factor (VEGF) and COX-2 in conditions like primary pterygium, revealing a potential role in reducing these inflammatory mediators frontiersin.orgnih.govresearchgate.net. Additionally, research in mouse models of corneal alkali burns has explored pranoprofen's effects on the expression of NLRP3 inflammasomes and downstream inflammatory mediators like IL-1β and MMP-13, indicating a more nuanced involvement in inflammatory cascades nih.govmdpi.com.

The study of pranoprofen's chronopharmacokinetic profile, examining how its plasma concentrations are affected by administration time, represents another facet of the evolving research focus towards understanding the drug's behavior in biological systems at a more detailed level nih.gov.

Detailed research findings often involve quantitative data related to its molecular properties, efficacy in specific models, and interactions. For instance, studies on nanoparticle formulations report encapsulation efficiency and particle size mdpi.commdpi.com. Research on its solid-state properties provides crystallographic data and analysis of intermolecular interactions rsc.orgresearchgate.netrsc.org. Clinical studies, while excluded in terms of dosage and safety, provide data on the reduction of inflammatory markers or symptom scores in research settings frontiersin.orgnih.govresearchgate.netresearchgate.net.

Here are some examples of data that might be presented in research on pranoprofen:

Table 1: Physicochemical Properties of Pranoprofen (Illustrative Data)

PropertyValueMethod/Source
Molecular FormulaC₁₅H₁₃NO₃Computed nih.govpharmacompass.com
Molecular Weight255.27 g/mol Computed nih.govmdpi.compharmacompass.com
XLogP3-AA (predicted)2.7Computed nih.govpharmacompass.com
Hydrogen Bond Donors1Computed pharmacompass.com
Hydrogen Bond Acceptors4Computed pharmacompass.com
Melting Point183-183.5 °C (anhydrous form)Experimental chemicalbook.com
Solubility (Aqueous)Poor (pH-dependent)Experimental mdpi.com

Table 2: Effect of Pranoprofen on Inflammatory Markers (Illustrative Data based on research findings)

Study Model/ConditionMarker MeasuredPranoprofen Treatment Effect (vs Control)Significance (p-value)Source
Primary Pterygium (Human)VEGF ExpressionDecreased< 0.05 frontiersin.orgnih.govresearchgate.net
Primary Pterygium (Human)COX-2 ExpressionDecreased< 0.05 frontiersin.orgnih.govresearchgate.net
Corneal Alkali Burn (Mouse)IL-1β mRNASignificantly Decreased< 0.001 nih.gov
Corneal Alkali Burn (Mouse)MMP-13 mRNASignificantly Decreased< 0.001 nih.gov
Corneal Alkali Burn (Mouse)NLRP3 mRNASignificantly Decreased< 0.01 nih.gov

Properties

CAS No.

103813-85-0

Molecular Formula

C12H21N5O3

Origin of Product

United States

Chemical and Enantiomeric Aspects of Pranoprofen

Stereochemistry and Enantiomeric Forms of Pranoprofen (B1678049)

Pranoprofen possesses a single chiral center, specifically at the α-carbon of the propanoic acid moiety attached to the chromeno[2,3-b]pyridine system. This chirality gives rise to two enantiomeric forms: (S)-(+)-pranoprofen and (R)-(-)-pranoprofen. These enantiomers are non-superimposable mirror images of each other researchgate.net. The l-Pranoprofen designation typically refers to the levorotatory enantiomer, which has been identified as the (S)-enantiomer vulcanchem.com. Enantiomers share identical physical properties, such as melting point and solubility, in achiral environments, but can exhibit distinct behavior in chiral environments, including biological systems fda.gov.

Enantioselective Properties and Biological Relevance in Research Models

The biological effects and disposition of chiral drugs can be enantioselective, meaning that the different enantiomers may be absorbed, distributed, metabolized, and excreted at different rates or interact differently with biological targets nih.gov. Research using animal models has demonstrated the enantioselective disposition of pranoprofen. Studies in beagle dogs and rats, following administration of racemic pranoprofen, revealed that the plasma levels of the (+)-(S)-isomer (this compound) were notably higher compared to those of the (-)-(R)-isomer researchgate.net. This suggests that the body handles the two enantiomers differently, leading to varying concentrations over time.

Enantioselective analytical methods, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis, have been developed to separate and quantify the individual enantiomers of pranoprofen in biological matrices like plasma and urine researchgate.netnih.govfarmaciajournal.com. These methods are crucial for understanding the stereoselective pharmacokinetics and pharmacodynamics of the compound in research models nih.gov. The observed differences in enantiomer levels in research models highlight the biological relevance of pranoprofen's stereochemistry and underscore the importance of studying individual enantiomers to fully understand the drug's behavior in vivo researchgate.netnih.gov.

While specific detailed data tables comparing the direct biological effects of isolated this compound versus the racemate or R-enantiomer in research models were not extensively available in the provided snippets, the consistent finding of enantioselective disposition in multiple animal species (dogs, rats, rabbits, horses) indicates a clear biological distinction in how the enantiomers are processed researchgate.netncats.io.

Structural Elucidation and Anhydrous Crystalline Forms of Pranoprofen

The structural elucidation of pranoprofen, particularly its anhydrous crystalline form, has been achieved through techniques such as synchrotron X-ray powder diffraction researchgate.netresearchgate.netrsc.org. The anhydrous form of pranoprofen crystallizes in the monoclinic crystal system with the P2₁/c space group rsc.org. The crystal structure analysis reveals that the solid-state arrangement is governed by a combination of intermolecular interactions. Strong hydrogen bonds are formed between the carboxylic acid group and the pyridine (B92270) nitrogen atom of adjacent pranoprofen molecules rsc.org. Additionally, antiparallel-oriented molecules engage in significant π-stacking interactions through their aromatic ring systems rsc.org.

Synthetic Methodologies and Derivatization Studies

Chemical Synthesis Pathways for Pranoprofen (B1678049)

The chemical synthesis of pranoprofen can be achieved through various multi-step pathways. One notable method avoids the use of highly toxic reagents like mercury and potassium cyanide, which were employed in older synthetic routes. google.com A common modern pathway involves building the core tricyclic structure and then introducing the propionic acid moiety. google.com

A more detailed breakdown of a specific patented synthetic pathway is as follows:

Step 1: Intermediate Formation: The initial step involves the reaction of starting materials under strongly alkaline conditions, such as with NaOH or KOH, at elevated temperatures (150°C to 200°C) to form a carboxylate intermediate. This intermediate is then acidified to yield the desired precursor molecule. google.com

Step 2: Ring Closure: The intermediate from the first step is treated with an acidic dehydration agent to facilitate intramolecular cyclization, forming the characteristic benzopyrano[2,3-b]pyridine core of pranoprofen. google.com

Step 3: Halogenation: A halogen, such as chlorine or bromine, is introduced into the molecule. This is typically achieved using a reagent like N-chlorosuccinimide (NCS) or N-bromo-succinimide (NBS) in an aprotic organic solvent. google.com

Step 4: Grignard Reaction and Carboxylation: The halogenated intermediate is used to prepare a corresponding Grignard reagent. This organometallic species is then reacted with carbon dioxide (CO2), followed by an acidic or neutral workup, to introduce the carboxyl group and form the final pranoprofen molecule. google.com

Chiral Synthesis Approaches for Enantiomerically Pure Pranoprofen

Like other profens, the pharmacological activity of pranoprofen resides primarily in one of its enantiomers, the (S)-isomer, also known as l-pranoprofen. Therefore, methods to produce enantiomerically pure forms are of significant interest. While specific literature on the asymmetric synthesis of this compound is not widely available, several established strategies used for other 2-arylpropionic acid NSAIDs are applicable.

Enzymatic Kinetic Resolution: This approach utilizes enzymes, such as lipases, that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net For example, in the synthesis of loxoprofen (B1209778), a related NSAID, enzymatic kinetic resolution of a key alcohol intermediate has been successfully employed. researchgate.net This method is valued for the high chemo-, regio-, and enantioselectivity that enzymes can provide, often under mild reaction conditions. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single desired enantiomer. This protocol has been successfully applied to a wide range of 2-arylpropionic acids, including the synthesis of (S)-ibuprofen. rsc.org

Chiral Auxiliaries: Another common strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary directs a subsequent reaction, such as an alkylation, to occur diastereoselectively. In a reported asymmetric synthesis of ibuprofen (B1674241), a homochiral N-acylbornanesultam was used as a chiral auxiliary to guide a highly diastereoselective alkylation step, which established the chiral center. elsevierpure.com After the key stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. elsevierpure.com

Asymmetric Catalysis: The use of chiral catalysts to directly produce the desired enantiomer is a highly efficient approach. For instance, a copper-catalyzed asymmetric hydroboration has been used for the kinetic resolution of chromenes, which are structurally related to the core of pranoprofen. nih.gov This highlights the potential for metal-catalyzed asymmetric reactions to access chiral building blocks relevant to this compound synthesis. nih.gov

Exploration of Pranoprofen Derivatives for Research Purposes

The modification of a parent drug molecule to create derivatives is a fundamental strategy in medicinal chemistry. The primary goals are often to improve potency, enhance selectivity for a biological target, reduce adverse effects, or alter pharmacokinetic properties. In the context of NSAIDs, a major focus has been on developing derivatives with higher selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1, which is believed to reduce gastrointestinal side effects. nih.gov

While extensive research on pranoprofen derivatives is not broadly published, studies on related profens provide a clear blueprint for this type of exploration. For example, a series of loxoprofen derivatives were synthesized to investigate their membrane permeabilization activities and their inhibitory effects on COX-1 and COX-2. nih.gov One particular derivative demonstrated a notable specificity for COX-2 over COX-1 and produced fewer gastric lesions in animal models compared to the parent drug, while maintaining equivalent anti-inflammatory effects. nih.gov

This type of research underscores the general approach taken for profen derivatives:

Synthesis: New compounds are created by chemically modifying the parent structure, for example, by adding or altering functional groups on the aromatic rings or modifying the carboxylic acid group.

Biological Evaluation: The new derivatives are tested in vitro to determine their inhibitory activity against target enzymes like COX-1 and COX-2. nih.gov

Structure-Activity Relationship (SAR): Researchers analyze how the structural changes affect biological activity, helping to design further improved compounds.

In Vivo Testing: Promising derivatives are advanced to animal models to assess their anti-inflammatory efficacy and safety profile. nih.gov

Parent CompoundDerivative TypeResearch GoalKey Finding
Loxoprofen2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoateImprove COX-2 selectivity and reduce gastric lesions. nih.govShowed higher specificity for COX-2 over COX-1 and produced fewer gastric lesions than loxoprofen in rats. nih.gov

Reaction Mechanisms and Optimization in Pranoprofen Synthesis

The efficiency of a synthetic route is heavily dependent on the optimization of each chemical step and a thorough understanding of the underlying reaction mechanisms.

Reaction Mechanisms: The synthesis of pranoprofen involves several fundamental organic reactions:

Nucleophilic Aromatic Substitution: The initial coupling of starting materials likely proceeds through a nucleophilic attack on an aromatic ring, displacing a leaving group.

Intramolecular Acylation: The ring-closing step to form the tricyclic core often involves an intramolecular Friedel-Crafts-type acylation, where an acyl group is attached to an aromatic ring, driven by a strong acid or dehydrating agent.

Grignard Carboxylation: The final installation of the propionic acid side chain via a Grignard reagent is a classic carbon-carbon bond-forming reaction. The mechanism involves the nucleophilic attack of the organomagnesium compound on the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt, which is then protonated during workup to yield the carboxylic acid.

Optimization of Reaction Conditions: Achieving high yields and purity requires careful optimization of various reaction parameters. The systematic approach of varying one factor at a time or using more advanced methodologies like Design of Experiments (DoE) is crucial. nih.gov Continuous flow chemistry is another modern technique that allows for rapid optimization of reaction conditions such as temperature and flow rates. scielo.br

Based on patented methods for pranoprofen synthesis, several parameters have been identified as key for optimization. google.com

Reaction StepParameterConditions Investigated/SpecifiedPurpose of Optimization
Initial CondensationTemperature150°C to 200°C (specifically 170-180°C) google.comTo ensure complete reaction and maximize yield of the intermediate.
Initial CondensationBaseNaOH or KOH google.comTo facilitate the nucleophilic reaction under strongly alkaline conditions.
Ring Closure (Dehydration)ReagentPolyphosphoric acid, trifluoroacetic anhydride, POCl₃, P₂O₅ google.comTo identify the most effective agent for intramolecular cyclization.
HalogenationReagentN-chlorosuccinimide or N-bromo-succinimide google.comTo achieve efficient and selective halogenation of the core structure.

Advanced Spectroscopic and Analytical Characterization for Research

Chromatographic Techniques for Enantiomer Separation and Purity Analysis

Chromatographic methods are widely employed for the separation and analysis of drug enantiomers, including those of pranoprofen (B1678049). These techniques enable the resolution of the individual L- and R-forms, which is essential for studying their distinct properties.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode with chiral stationary phases (CSPs), is a standard technique for the enantioseparation of chiral compounds like pranoprofen. chrom-china.comresearchgate.net Various CSPs, including polysaccharide-based derivatives such as cellulose-tris-(4-methylbenzoate) (CTMB), have been successfully utilized for the chiral separation of arylpropionic acid drugs, including pranoprofen. chrom-china.comresearchgate.net

Research has demonstrated the effectiveness of using a CHIRALCEL OJ-RH column with a mobile phase consisting of methanol (B129727) and a 0.5 mol·kg⁻¹ NaClO₄/HClO₄ buffer solution (pH = 2.0) for the quantification of pranoprofen enantiomers in the aqueous phase. acs.org The mass fraction of methanol in this mobile phase was 0.243, the flow rate was 30 mL·h⁻¹, and the column temperature was maintained at 28 °C. acs.org

Another study achieved baseline separation of pranoprofen enantiomers using a Chiralpak® IC column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile-ammonium acetate (B1210297) buffer (5mM) (85:15, v/v). researchgate.net This method was coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection and determination of pranoprofen enantiomers in biological samples such as equine plasma and urine. researchgate.netnih.gov

The optimization of HPLC conditions for enantiomeric separation involves investigating parameters such as the composition of the mobile phase, additives, and temperature. chrom-china.com For acidic analytes like pranoprofen, using an acidic solution as part of the mobile phase is often necessary for good separation under reversed-phase conditions. researchgate.net

HPLC with UV detection is also used for the general quantification of pranoprofen in various samples, including those from drug release and permeation studies. mdpi.comnih.gov For instance, a method using a Kromasil 100 C-18 column with a mobile phase of methanol–glacial acetic acid 5% (70:30, v/v) at a flow rate of 1 mL/min and detection at 235 nm has been reported for pranoprofen quantification. mdpi.com Another method utilized a C18 column with UV detection at 245 nm for quantifying pranoprofen in ocular permeation samples. nih.gov

HPLC is also employed to monitor the photodegradation of pranoprofen, identifying and quantifying photoproducts formed under UV irradiation. tandfonline.comjst.go.jpresearchgate.net

Capillary Electrophoresis for Enantiomer Separation

Capillary Electrophoresis (CE) is another powerful technique utilized for the enantioseparation of pranoprofen. mdpi.comfarmaciajournal.com CE achieves separation based on differences in the electrophoretic mobility of enantiomers in the presence of a chiral selector in the background electrolyte (BGE). farmaciajournal.com

Various chiral selectors have been explored for the CE enantioseparation of pranoprofen and other related arylpropionic acid derivatives. These include macrocyclic antibiotics like vancomycin (B549263) and eremomycin, as well as cyclodextrin (B1172386) derivatives such as methyl-β-CD, HP-β-CD, and glucose-β-CD. mdpi.comfarmaciajournal.comnih.gov

Studies have investigated the use of vancomycin as a chiral selector for the CE enantioseparation of pranoprofen. mdpi.com Synergistic systems involving chiral ionic liquids (ILs) based on amino acid esters, such as L-alanine and L-valine tert-butyl ester bis (trifluoromethane) sulfonamide, in combination with antibiotic selectors like vancomycin, have shown improved separation compared to using vancomycin alone. mdpi.comnih.gov

The enantioresolution in CE is influenced by several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, capillary temperature, and applied voltage. farmaciajournal.comnih.gov Optimizing these parameters is crucial for achieving effective enantioseparation.

Spectroscopic Investigations of Pranoprofen Molecular Structure

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and interactions of pranoprofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of organic compounds, including pranoprofen. Both ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of pranoprofen and its derivatives. researchgate.netfrontiersin.orgnih.govcnr.itunict.it

NMR spectroscopy provides detailed information about the different hydrogen and carbon environments within the pranoprofen molecule, allowing for the assignment of peaks to specific atoms and confirming the connectivity and arrangement of the atoms. This is particularly useful in verifying the structure of synthesized pranoprofen or its conjugates. researchgate.netcnr.it

NMR is also used in the characterization of materials containing pranoprofen, such as polymer conjugates or nanoparticles, to confirm the presence of pranoprofen and assess its incorporation into the matrix. researchgate.netfrontiersin.orgnih.govcnr.itunict.it

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in pranoprofen and to investigate interactions between pranoprofen and other components in formulations. mdpi.comfrontiersin.orgnih.govmdpi.commdpi.comub.edu

FTIR spectra of pranoprofen typically show characteristic peaks corresponding to its functional groups, such as the strong C=O bond stretching vibration around 1700 cm⁻¹ and C=C stretching of its aromatic rings around 1500 cm⁻¹. ub.edu

In studies involving pranoprofen-loaded formulations, such as nanostructured lipid carriers (NLCs) or gels, FTIR is used to determine if new covalent bonds have formed between pranoprofen and the matrix materials. mdpi.commdpi.com The presence of characteristic pranoprofen peaks in the formulation's FTIR spectrum indicates the successful incorporation of the drug. mdpi.com Comparing the FTIR spectra of the formulation to those of the pure components can reveal potential interactions, although the absence of new peaks often suggests only weak interactions. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative technique used for the determination of pranoprofen concentration based on its absorption of UV or visible light. frontiersin.orgnih.gov Pranoprofen absorbs UV light due to the presence of aromatic rings and conjugated systems in its structure. mdpi.com

UV-Vis spectrophotometry is commonly used in drug release studies to quantify the amount of pranoprofen released over time from formulations like nanoparticles. frontiersin.orgnih.gov The concentration of pranoprofen in the release medium is determined by measuring the absorbance at a specific wavelength corresponding to the maximum absorbance of pranoprofen. mdpi.comnih.govmdpi.comglobalresearchonline.net

While specific maximum absorbance wavelengths for pranoprofen can vary slightly depending on the solvent and method, studies have reported using detection wavelengths such as 230 nm, 235 nm, and 245 nm in HPLC-UV methods for pranoprofen analysis. acs.orgmdpi.comnih.gov UV-Vis spectrophotometry itself is a direct method for quantification after establishing a calibration curve relating absorbance to concentration. mdpi.comglobalresearchonline.netyoutube.com

TechniqueApplicationKey Findings/Parameters
HPLC (Chiral)Enantiomer SeparationAchieved with polysaccharide-based CSPs (e.g., CHIRALCEL OJ-RH, Chiralpak IC). acs.orgresearchgate.net Mobile phase composition and temperature are critical. acs.orgchrom-china.com
Capillary Electrophoresis (CE)Enantiomer SeparationUtilizes chiral selectors like vancomycin and cyclodextrins. mdpi.comfarmaciajournal.com Synergistic effects with chiral ionic liquids observed. nih.gov BGE composition and voltage influence separation. farmaciajournal.comnih.gov
NMR Spectroscopy (¹H and ¹³C)Structural CharacterizationConfirms the chemical structure and connectivity of pranoprofen. researchgate.netfrontiersin.orgnih.govcnr.it Used to characterize pranoprofen in formulations. researchgate.netfrontiersin.orgnih.govcnr.it
FTIR SpectroscopyFunctional Group Identification and Interaction AnalysisIdentifies characteristic peaks (e.g., C=O, C=C). ub.edu Assesses interactions between pranoprofen and formulation components. mdpi.commdpi.com
UV-Vis SpectrophotometryQuantificationMeasures pranoprofen concentration based on UV absorbance. frontiersin.orgnih.gov Used in drug release and permeation studies. nih.govfrontiersin.orgnih.gov Wavelengths around 230-245 nm are commonly used. acs.orgmdpi.comnih.gov

X-Ray Crystallography for Solid-State Architecture Analysis

Analysis of Hydrogen Bonding and π-Stacking Interactions

Hydrogen bonding and π-stacking interactions play significant roles in the solid-state architecture of pranoprofen. A strong intermolecular hydrogen bond is established between the carboxylic acid moiety of one pranoprofen molecule and the pyridine (B92270) nitrogen atom of an adjacent molecule. researchgate.net This interaction is a key driver in the self-assembly of the molecules within the crystal lattice. The molecular electrostatic potential (MEP) analysis supports this, showing the most electropositive potential at the carboxylic proton and the most electronegative potential at the pyridine nitrogen atom, aligning with the observed short O-H···N hydrogen bond in the X-ray structure. researchgate.net

Geometric data for the hydrogen bond in pranoprofen includes a D-H distance of 1.02 Å, an H···A distance of 1.59 Å, a D···A distance of 2.59 Å, and a D-H···A angle of 165°. researchgate.net

Molecular Packing and Intermolecular Forces

The combined effect of hydrogen bonding and π-stacking interactions results in a characteristic "zig-zag" packing pattern of pranoprofen molecules in the solid state. researchgate.net This pattern is a direct consequence of the directional nature of these intermolecular forces.

Pharmacological Mechanisms at Molecular and Cellular Levels

Cyclooxygenase (COX) Isoform Inhibition Pathways

A primary mechanism by which l-Pranoprofen exerts its anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. vulcanchem.commdpi.commdpi.comklinikaoczna.plpatsnap.commdpi.comnih.gov These enzymes are central to the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. klinikaoczna.plpatsnap.compatsnap.commdpi.comwikipedia.org

Prostaglandins are synthesized from arachidonic acid, a fatty acid released from cell membranes. patsnap.comwikipedia.org The COX enzymes, specifically COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostanoids, including prostaglandins. mdpi.comwikipedia.orgmedchemexpress.comnih.govpharmgkb.org By inhibiting COX activity, this compound effectively blocks this conversion, thereby reducing the synthesis of prostaglandins and subsequently alleviating inflammation and associated symptoms. vulcanchem.commdpi.commdpi.comklinikaoczna.plpatsnap.comnih.govpatsnap.commdpi.commedchemexpress.comub.edufrontiersin.org This mechanism is a hallmark of NSAID action. patsnap.comfrontiersin.org

Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. klinikaoczna.plpatsnap.commdpi.comwikipedia.org COX-1 is constitutively expressed in many tissues and is involved in maintaining normal physiological functions, while COX-2 is primarily inducible and upregulated during inflammatory processes. mdpi.comwikipedia.org this compound is characterized as a non-selective inhibitor of both COX-1 and COX-2 enzymes. vulcanchem.comklinikaoczna.plpatsnap.comnih.govmedchemexpress.comub.edufrontiersin.orgdrugbank.com The inhibition of both isoforms contributes to its broad anti-inflammatory effects. pharmgkb.org

Non-Cyclooxygenase Mediated Cellular and Molecular Mechanisms

Beyond its well-established effects on cyclooxygenase, research suggests that this compound also influences other cellular and molecular pathways that contribute to its therapeutic profile.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. imrpress.commdpi.comnih.govmdpi.com Studies indicate that this compound can inhibit the expression of the NLRP3 inflammasome. mdpi.comnih.gov For instance, in a mouse model of corneal alkali burns, pranoprofen (B1678049) application led to a reduction in IL-1β production by inhibiting the expression of NLRP3 inflammasomes. nih.gov This suggests a mechanism independent of COX inhibition that contributes to its anti-inflammatory effects. nih.gov

Research Findings on NLRP3 Regulation: In a study involving a mouse model, the expression of NLRP3 mRNA was significantly decreased in the group treated with pranoprofen compared to the saline group. nih.gov

GroupRelative NLRP3 mRNA Expression (Mean ± SD)
ControlReference (set to 1)
Saline264.40 ± 33.45 nih.gov
Pranoprofen60.80 ± 10.61 nih.gov

Endoplasmic reticulum (ER) stress is implicated in various pathological conditions, and the unfolded protein response (UPR) involves the modulation of stress response proteins like GRP78 and CHOP. nih.govamegroups.orgplos.org Research has shown that this compound can have an inhibitory effect against ER stress-induced GRP78 and CHOP expression in glial cells. medchemexpress.comnih.gov GRP78 is an ER-localized molecular chaperone, while CHOP is an apoptotic transcription factor. nih.govamegroups.orgplos.org The inhibitory effect of pranoprofen on GRP78 and CHOP expression induced by ER stress suggests a role in mitigating cellular stress responses. medchemexpress.comnih.govnih.gov

Research Findings on Stress Response Protein Modulation:

Pranoprofen (pretreatment for 1 hour; 1 mM) demonstrated an inhibitory effect against ER stress-induced GRP78 and CHOP expression in glial cells. medchemexpress.comnih.gov

In human chondrocytes, pranoprofen significantly reduced the expression of GRP78 and CHOP, suppressing ER stress and apoptosis induced by hydrogen peroxide (H₂O₂) and tunicamycin (B1663573) (TM). nih.gov

The RNA interference (RNAi) pathway, involving enzymes like Dicer, plays a critical role in gene expression regulation through small RNA molecules such as microRNAs (miRNAs) and small interfering RNAs (siRNAs). nih.govabcam.comwikipedia.orgijbs.com Studies have indicated that this compound can enhance Dicer expression. medchemexpress.comnih.gov Dicer is essential for the biogenesis of miRNAs and siRNAs. medchemexpress.comnih.gov Increased Dicer expression can influence the regulation of various genes involved in cellular processes, including inflammation and DNA repair. nih.gov

Research Findings on Dicer Expression:

Pranoprofen (5-25 µM; 24 hours) dose-dependently enhanced Dicer expression in FHC cells. medchemexpress.com

Pranoprofen at 5 µM also enhanced hydrogen peroxide (H₂O₂)-induced Dicer expression in FHC cells. medchemexpress.comnih.gov

Oral administration of pranoprofen (4 mg/kg/16 mg/kg; 9 days) was shown to rescue Dicer expression in inflamed colon tissues in mice, contributing to the alleviation of colitis. medchemexpress.comnih.gov

TreatmentEffect on Dicer Expression (in FHC cells)
Pranoprofen (5-25 µM, 24h)Dose-dependently enhances
Pranoprofen (5 µM) + H₂O₂ (800 µM, 24h)Enhances H₂O₂-induced expression

Inhibition of Matrix Metalloproteinase (MMP) Expression (e.g., MMP-13)

Pranoprofen has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including inflammation and neovascularization. Specifically, research in a mouse model of corneal alkali burns indicated that pranoprofen application led to a reduction in the expression of MMP-13 mRNA and protein in corneal tissue. nih.govresearchgate.net MMP-13 is known to promote corneal neovascularization by degrading collagen fibers of the extracellular matrix. nih.gov This inhibitory effect on MMP-13 expression by pranoprofen may contribute to the reduction of corneal epithelial damage and neovascularization observed in such inflammatory conditions. nih.gov

Modulation of Vascular Endothelial Growth Factor (VEGF) Expression

Pranoprofen has also been observed to modulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis (the formation of new blood vessels). Studies have suggested that topical application of pranoprofen can reduce the expression of VEGF in certain inflammatory conditions. frontiersin.orgnih.gov For instance, in a study involving patients with primary pterygium, topical 0.1% pranoprofen significantly reduced the expression of VEGF in pterygial vascular endothelial cells compared to control groups. frontiersin.orgnih.govfrontiersin.org The reduction in VEGF expression by pranoprofen is considered to have therapeutic potential in conditions where excessive angiogenesis is a factor. frontiersin.org

Protein Binding Dynamics and Molecular Recognition

The interaction of pranoprofen with proteins, particularly serum albumins, is a critical determinant of its distribution, metabolism, and elimination within the body.

Interaction with Serum Albumins (e.g., Human Serum Albumin - HSA)

Pranoprofen is known to bind strongly to plasma proteins, including human serum albumin (HSA). nih.govjst.go.jpbiomolther.org The interaction of pranoprofen with HSA has been investigated using various techniques, including equilibrium dialysis and spectroscopic methods. nih.govjst.go.jp Studies have shown that pranoprofen exhibits significant binding affinity to HSA. nih.govjst.go.jp This binding is a key factor influencing the free concentration of the drug in plasma, which in turn affects its availability at target sites and its susceptibility to metabolic processes. niph.go.jpnih.gov

Identification of Specific Binding Sites on Transport Proteins (e.g., Site II, Tyrosine-411)

Research has aimed to identify the specific binding sites of pranoprofen on transport proteins like HSA. Competitive displacement experiments using fluorescent probes have indicated that the primary binding site for pranoprofen on HSA is Site II, which is also known as the diazepam site. nih.govjst.go.jp Furthermore, studies utilizing modified HSA have suggested that Tyrosine-411 (Tyr-411) is specifically involved in the binding of pranoprofen to HSA. nih.govjst.go.jpnih.gov The binding site for pranoprofen on HSA appears to involve a cationic site on the surface of the albumin molecule along with a hydrophobic region capable of accommodating the aromatic ring structure of pranoprofen. nih.govjst.go.jp In silico studies also suggest that most profen drugs, including pranoprofen, are likely to be Site II binders on HSA. nih.govresearchgate.net

Stereoselective Binding Properties of Pranoprofen Enantiomers to Proteins

Pranoprofen is a chiral compound, existing as two enantiomers: this compound (also referred to as (-)-(R)-pranoprofen) and d-Pranoprofen (or (+)-(S)-pranoprofen). These enantiomers can exhibit stereoselective binding to proteins. nih.govjst.go.jpniph.go.jpfarmaciajournal.com Studies have demonstrated that pranoprofen and its methyl ester show stereoselective affinities to HSA. nih.govjst.go.jp Differences in protein binding between the two enantiomers can lead to variations in their free fractions in plasma. niph.go.jpnih.gov For example, the (-)-(R)-isomer (this compound) has been reported to have a higher free fraction in plasma compared to the (+)-(S)-isomer in some species, which can influence their respective metabolic rates and elimination. researchgate.netniph.go.jpnih.gov Stereoselectivity in protein binding is a common phenomenon for chiral drugs and contributes to potential differences in the pharmacokinetic and pharmacodynamic profiles of individual enantiomers. farmaciajournal.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound657207
Pranoprofen4904
Human Serum Albumin (HSA)16131315
MMP-138619
VEGF8448
Tyrosine145742

Data Tables

While specific quantitative binding constant data for this compound alone were not consistently available across the search results in a format suitable for a comprehensive interactive table focusing solely on the enantiomer, the research highlighted the stereoselective nature of binding and the relative differences between enantiomers and related compounds. Below is a representation of findings related to protein binding sites and relative affinities where data was available, demonstrating the principles discussed.

Table 1: Binding Site Specificity on Human Serum Albumin

Compound NamePrimary Binding Site on HSASupporting Evidence
PranoprofenSite II (Diazepam Site)Competitive displacement experiments nih.govjst.go.jp
Pranoprofen glucuronideSite I (Warfarin Site)Competitive displacement experiments nih.govjst.go.jp
Pranoprofen methylesterSite I (Warfarin Site)Competitive displacement experiments nih.govjst.go.jp
Ibuprofen (B1674241)Site IIExperimental (X-ray crystallography confirmed) nih.gov
NaproxenSite IIExperimentally suggested nih.gov
FlurbiprofenSite IIExperimentally suggested nih.gov
KetoprofenSite IIExperimentally suggested nih.gov
SuprofenSite IIExperimentally suggested nih.gov

Table 2: Relative Binding Affinities to HSA (Qualitative)

Compound NameRelative Binding Affinity to HSA (compared to Pranoprofen)Supporting Evidence
Pranoprofen glucuronideRemarkably smallSpectroscopic techniques nih.govjst.go.jp
Pranoprofen methylesterRemarkably small (almost same as glucuronide)Spectroscopic techniques nih.govjst.go.jp

Table 3: Effect of Pranoprofen on MMP-13 and VEGF Expression (Qualitative Summary from Mouse/Clinical Studies)

Target ProteinEffect of Pranoprofen ApplicationContextSupporting Evidence
MMP-13Inhibition of mRNA and protein expressionMouse model of corneal alkali burnsPCR and western blot results nih.govresearchgate.net
VEGFReduction in expressionPrimary pterygium (topical application)Clinical study results frontiersin.orgnih.govfrontiersin.org

Note: This table summarizes the observed effects on expression levels based on the provided research findings and is qualitative in nature, reflecting the reported outcomes of the studies.

Preclinical Investigations: in Vitro and Animal Model Studies

Cellular Viability and Apoptosis Induction Studies (In Vitro)

In vitro studies have explored the direct effects of pranoprofen (B1678049) on various cell lines, examining its influence on cell survival and the induction of programmed cell death (apoptosis).

Dose- and Time-Dependent Effects on Specific Cell Lines (e.g., Human Corneal Endothelial Cells, HaCaT cells)

Studies on human corneal endothelial (HCE) cells have demonstrated that pranoprofen exhibits cytotoxicity in a dose- and time-dependent manner. Concentrations of pranoprofen ranging from 0.0625 to 1.0 g/l showed significant cytotoxicity to HCE cells. nih.govselleckchem.comncats.io The extent of this cytotoxicity increased with both increasing concentration and longer exposure times. nih.govselleckchem.com

Investigations using pranoprofen-loaded nanostructured lipid carriers (NLCs) have assessed the cytotoxicity of these formulations on human keratinocytes (HaCaT cells). Formulations such as a thermo-reversible hydrogel containing pranoprofen-loaded NLCs were found to be non-cytotoxic, with cell viability reported to be around 95%. researchgate.netub.edunih.gov Similarly, a pranoprofen-loaded NLC suspension designed for post-tattoo application demonstrated cell viability greater than 80% in HaCaT cells. nih.govub.edumdpi.com

In human corneal stromal (HCS) cells, the effects of pranoprofen on cell viability were concentration-dependent. High concentrations (ranging from 0.1% to 0.0125%) led to a rapid decrease in cell viability. nih.gov Conversely, lower concentrations (specifically 0.00625%) induced different cellular responses. nih.gov

Mechanisms of Induced Cellular Responses (e.g., Plasma Membrane Permeability, DNA Fragmentation)

The cytotoxic effects of pranoprofen on HCE cells have been characterized by several mechanisms indicative of apoptosis. Pranoprofen treatment led to an elevation in plasma membrane permeability. nih.govncats.ioscispace.com Furthermore, studies revealed the induction of DNA fragmentation and the formation of apoptotic bodies in HCE cells treated with pranoprofen, confirming its apoptosis-inducing effect on these cells in vitro. nih.govselleckchem.comncats.ioscispace.com

In human corneal stromal cells, the mechanisms of cell death induced by pranoprofen varied with concentration. High concentrations were shown to initiate necroptosis through the activation of receptor interacting protein kinase (RIPK) and mixed lineage kinase domain-like (MLKL). nih.gov At lower concentrations (0.00625%), pranoprofen induced apoptosis. This apoptotic process was characterized by DNA fragmentation, apoptotic body formation, and the generation of reactive oxygen species (ROS). nih.gov The mechanism involved the activation of caspases and an increase in the cytoplasmic content of pro-apoptotic proteins such as Bad and Bax, as well as cytoplasmic cytochrome c, suggesting both ROS-mediated caspase-dependent and caspase-independent pathways contributed to apoptosis. nih.gov

Animal Model Studies of Inflammatory Processes

Animal models have been utilized to evaluate the anti-inflammatory efficacy of pranoprofen in various conditions, including induced colitis, corneal alkali burns, and dermal inflammation.

Evaluation in Induced Colitis Models in Mice

Pranoprofen has been investigated in mouse models of colitis induced by the administration of azoxymethane (B1215336) followed by dextran (B179266) sulfate (B86663) sodium. nih.govthno.org In these models, pranoprofen administration was found to rescue the expression of Dicer in the inflamed colon tissues. nih.govthno.org The pharmacological restoration of Dicer expression in an acute colitis model in mice resulted in the alleviation of inflammation. nih.gov This was evidenced by a reduction in inflammatory cell infiltration and cell apoptosis within the colon tissues, as well as decreased serum levels of IL-6. nih.gov The studies suggest that pranoprofen's ability to promote Dicer expression contributed to the alleviation of colitis and the prevention of colitis-associated tumorigenesis in these animal models. nih.govthno.orgmedchemexpress.com

Assessment in Corneal Alkali Burn Models in Rats/Mice

The therapeutic effects of topical pranoprofen have been assessed in a mouse model of corneal alkali burns induced by sodium hydroxide. nih.govnih.gov Five days following the induction of burns, microscopic observations indicated that the group treated with pranoprofen exhibited less corneal opacity and reduced development of neovascularization compared to the saline-treated group. nih.govnih.gov

Quantitative assessment using sodium fluorescein (B123965) staining revealed a statistically significant difference in the corneal epithelial defect area between the groups. The saline group showed a larger defect area (10.33 ± 0.57) compared to the pranoprofen group (8.33 ± 0.57) (p < 0.05). nih.govnih.gov

Histological examination further supported these findings, showing less corneal structure disorder and a more complete corneal epithelial layer in the pranoprofen-treated corneas compared to the saline group. nih.govnih.gov Analysis of inflammatory markers via PCR and western blot indicated that the pranoprofen group had lower expression levels of NLRP3, IL-1β, and MMP-13 mRNA and protein in corneal tissue compared to the saline group (p < 0.05). nih.govnih.gov These results suggest that pranoprofen may mitigate the inflammatory response by inhibiting the expression of NLRP3 and IL-1β and reduce corneal epithelial damage by decreasing MMP-13 expression. nih.govnih.gov

Table 1: Corneal Epithelial Defect Area in Mouse Alkali Burn Model

Treatment GroupCorneal Epithelial Defect Area (Score ± SEM)p-value (vs. Saline)
Saline10.33 ± 0.57-
Pranoprofen8.33 ± 0.57< 0.05

Data derived from studies on mouse corneal alkali burn models. nih.govnih.gov

Investigations in Dermal Inflammation Models in Rodents

Pranoprofen has been evaluated for its anti-inflammatory effects in dermal inflammation models in rodents, including xylol-induced inflammation in mouse ears and Sprague Dawley® rats. researchgate.netub.edunih.govub.edumdpi.com

Topical application of pranoprofen, particularly in formulations like nanostructured lipid carriers (NLCs), has shown a significant reduction in dermal oedema in mice. researchgate.netmdpi.com In the xylol-induced mouse ear inflammation model, treatment with pranoprofen-loaded NLCs improved visible symptoms such as erythema and oedema within 20 minutes of application. ub.edumdpi.com Histological analysis of mouse ear samples in this model demonstrated that treatment with pranoprofen-loaded NLCs prevented the leukocyte infiltration observed in the inflamed control group. ub.edumdpi.com

In a xylol-induced inflammation model in Sprague Dawley® rats, topical application of a thermo-reversible hydrogel containing pranoprofen-loaded NLCs was effective in reducing inflammation. researchgate.netub.edunih.gov This was evidenced by the prevention of stratum corneum loss and a reduction in leukocyte infiltration in the affected tissue. researchgate.netub.edunih.gov Furthermore, in vivo studies utilizing pranoprofen-loaded NLC gels in Mus musculus mice and hairless rats histologically confirmed their efficacy in an inflammatory animal model. ub.edunih.gov

Table 2: Effect of PRA-NLC on Mouse Ear Skin Thickness in Xylol-Induced Inflammation

Treatment GroupSkin Thickness Value (mm) - After 20 min Treatment
Positive Control (PBS)Data not explicitly provided in snippet for table format, but described as not showing a decrease in inflammation. ub.edumdpi.com
PRA-NLCSignificantly decreased inflammatory symptom (skin thickness). ub.edumdpi.com
Negative Control (Healthy)Data not explicitly provided in snippet for table format. ub.edumdpi.com

Based on findings from a xylol-induced inflammation model in mouse ear. Specific numerical values for all groups at the 20-minute time point were not available in the provided text snippets for a detailed comparison table, but the text indicates a significant decrease in inflammatory symptoms with PRA-NLC treatment. ub.edumdpi.com

Analysis of Inflammatory Markers in Animal Tissues (e.g., IL-1β, MCP-1)

Preclinical studies utilizing animal models have investigated the effects of l-Pranoprofen on key inflammatory markers such as Interleukin-1 beta (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1). These markers are crucial mediators in inflammatory processes across various tissues.

Research in a mouse model of corneal alkali burns demonstrated that pranoprofen may mitigate the inflammatory response by inhibiting the expression levels of IL-1β at an early stage of the injury. This inhibition of IL-1β expression in corneal tissue was observed alongside a reduction in the expression of NLRP3 and MMP-13, ultimately contributing to reduced corneal epithelial damage. nih.gov

Another study, focusing on an extracapsular lens extraction (ECLE) rat model, examined the impact of pranoprofen on MCP-1 concentrations in aqueous humor. The study found that in the ECLE rat model, MCP-1 levels in the aqueous humor were significantly reduced by the administration of pranoprofen, particularly at earlier time points (1-day and 3-day intervals) compared to the control group. nih.govnih.gov While MCP-1 concentrations in the treatment group were notably lower than the control group at these early intervals, the difference became less pronounced at later time points (1-week, 2-week, and 3-week intervals). nih.gov A parallel trend in MCP-1 concentration reduction was also observed in a related clinical study involving patients undergoing cataract surgery, further supporting the findings in the rat model. nih.govnih.govresearchgate.net

The mechanism by which pranoprofen influences these markers is thought to be related to its inhibitory effect on cyclooxygenase enzymes, which are involved in the production of prostaglandins (B1171923). Prostaglandins, particularly PGE2, are known to modulate the inflammatory response and can regulate the production of various inflammatory cytokines, including IL-1β and MCP-1. nih.gov

Data from the ECLE rat model study illustrating the effect of pranoprofen on aqueous humor MCP-1 levels are presented in the table below:

Interval After ECLE Model EstablishmentControl Group (pg/ml)Pranoprofen Treatment Group (pg/ml)
1-day292.40195.36
3-day308.95200.40
1-week164.25162.50
2-week140.05135.09
3-week158.77161.25

This data indicates that pranoprofen treatment led to lower MCP-1 levels in the aqueous humor of rats in the initial phases following the ECLE procedure. nih.gov

Further investigations in a mouse model of skin inflammation induced by arachidonic acid also assessed the impact of pranoprofen, delivered via nanostructured lipid carriers (NLCs), on inflammatory gene expression in ear tissue. These studies reported a significant reduction in the expression of pro-inflammatory genes, including IL-1β, following treatment with pranoprofen-loaded NLC formulations compared to the inflamed control. mdpi.com

These preclinical findings suggest that this compound exerts anti-inflammatory effects in animal models by influencing the levels of key inflammatory mediators such as IL-1β and MCP-1 in affected tissues.

Advanced Drug Delivery System Research for Pranoprofen

Hydrogel-Based Delivery Platforms

Integration of Nanocarriers into Hydrogel Matrices

In preclinical research, enhancing the topical and transmucosal delivery of l-Pranoprofen has been a significant area of focus, leading to the development of advanced drug delivery systems. A primary strategy involves the integration of pranoprofen-loaded nanocarriers into various hydrogel matrices. This approach aims to leverage the benefits of both nanocarriers—such as increased drug solubility and stability—and hydrogels, which can prolong contact time with the target tissue and control drug release. researchgate.net

Researchers have successfully dispersed pranoprofen-loaded nanostructured lipid carriers (NLCs) and poly D, L-lactic-co-glycolic acid (PLGA) nanoparticles into several types of hydrogels. researchgate.netmdpi.comub.edu One notable example is a thermo-reversible hydrogel using Poloxamer 407 (F127), which is a liquid at cooler temperatures and transitions to a gel at physiological temperatures, a property that can improve drug retention upon application. dntb.gov.uanih.gov Other studies have utilized polymers like Carbomer 940 and Sepigel® 305 to create semi-solid formulations bearing pranoprofen-loaded NLCs. ub.edumdpi.com For ocular applications, pranoprofen-loaded PLGA nanoparticles have been incorporated into Carbomer 934 hydrogels, sometimes with the addition of a permeation enhancer like azone, to improve the biopharmaceutical profile of the drug for ophthalmic use. researchgate.net The resulting formulations, such as PRA-NLC-Car (Carbomer-based) and PRA-NLC-Sep (Sepigel-based), are typically characterized as having a smooth, white, and homogeneous appearance. ub.edu This integration of nanocarriers into hydrogels is investigated as a novel strategy to refine the biopharmaceutical characteristics of pranoprofen (B1678049) for dermal and ocular administration in research settings. researchgate.netub.edumdpi.com

In Vitro Release and Ex Vivo Permeation Studies from Novel Formulations

The functional performance of these novel pranoprofen formulations is extensively evaluated through in vitro release and ex vivo permeation studies, often conducted using Franz diffusion cells. ub.edudntb.gov.uanih.gov These studies are critical for predicting the in vivo behavior of the formulations. mdpi.com

In vitro release studies consistently demonstrate that embedding pranoprofen-loaded nanocarriers into hydrogel matrices results in a sustained release profile. researchgate.netub.edunih.gov For instance, NLCs dispersed in Carbomer and Sepigel® gels showed sustained release for up to 24 hours, while a thermo-reversible hydrogel formulation exhibited a sustained release over 80 hours. ub.edu Another study found that pranoprofen-loaded NLCs provided a sustained release for up to 72 hours. nih.gov

Ex vivo permeation studies, performed on tissues such as human skin or various porcine mucosae (buccal, sublingual, nasal, vaginal, corneal, and scleral), provide insights into the drug's ability to penetrate and be retained within the tissue. mdpi.comdntb.gov.ua Formulations based on Carbopol hydrogels have been shown to facilitate a greater amount of pranoprofen retained in the skin compared to other bases. ub.edu Studies comparing pranoprofen-loaded PLGA nanoparticles to conventional eye drops found that the nanoparticle formulations significantly increased the amount of pranoprofen that permeated through and was retained in the cornea. nih.gov The data from these experiments allow for the calculation of key biopharmaceutical parameters, highlighting the potential for localized drug action while minimizing systemic absorption. ub.edu

Table 1: Ex Vivo Permeation and Retention of this compound from Nanocarrier-Hydrogel Formulations

Formulation Tissue Model Permeated Amount (Flux) Amount Retained in Tissue (Qr) Reference
PF-NLCs-F127 Hydrogel Human Skin Not specified, but systemic effects not observed High retention reported nih.gov
PRA-NLC-Car (Carbomer Gel) Porcine Skin Jss: 1.58 (1.45–1.77) µg/cm²/h 41.51 (38.99–45.01) µg/g/cm² ub.edu
PRA-NLC-Sep (Sepigel Gel) Porcine Skin Jss: 1.25 (1.11–1.35) µg/cm²/h 29.54 (27.99–31.05) µg/g/cm² ub.edu
PF-NLCs-N6 Porcine Cornea 21.05 ± 1.14 µg/cm²/h 34.01 ± 2.01 µg/cm²/g mdpi.com
PF-NLCs-N6 Porcine Sclera 13.09 ± 1.09 µg/cm²/h 13.29 ± 1.11 µg/cm²/g mdpi.com
PF-F1NPs (PLGA NPs) Rabbit Cornea Lower than PF-F2NPs Greater than PF-F2NPs nih.gov
PF-F2NPs (PLGA NPs) Rabbit Cornea Higher than PF-F1NPs Lower than PF-F1NPs nih.gov

Jss: Steady-state flux

Strategies for Improved Biopharmaceutical Profile in Research Contexts

Modulation of Drug Release Kinetics for Research Models

A key objective in the development of advanced delivery systems for this compound is the modulation of its release kinetics. ekb.eg The goal is to move from the rapid release typical of conventional formulations to a more controlled and sustained release, thereby prolonging the drug's action at the target site. ekb.eg This is achieved by embedding the drug within nanocarrier systems, which are then dispersed in a hydrogel matrix. researchgate.net

The choice of polymer for the hydrogel and the type of nanocarrier can significantly influence the release profile. For example, studies have shown that different gelling agents, such as Carbomer 940 and Sepigel® 305, can be used to achieve a sustained release of pranoprofen over 24 hours from an NLC-based formulation. ub.edumdpi.comnih.gov A thermo-reversible hydrogel containing pranoprofen-loaded NLCs extended this release to over 80 hours. ub.edu Similarly, hydrogels containing pranoprofen-loaded PLGA nanoparticles also exhibit a sustained release behavior suitable for ocular administration. researchgate.net The release of profens, a class of drugs including pranoprofen, from nanofiber systems can be influenced by factors such as the drug's molecular weight and its physical state (crystalline vs. amorphous) within the polymer matrix. ekb.eg By adjusting these formulation parameters, researchers can create models with specific release profiles (e.g., burst, sustained, or tunable) to study the therapeutic effects over desired periods. ekb.egekb.eg

Enhancing Dermal Retention in Preclinical Models

For topical applications in preclinical models, a primary strategy to improve the biopharmaceutical profile of this compound is to enhance its retention within the skin. ub.edumdpi.com This approach seeks to maximize the local anti-inflammatory effect while minimizing systemic absorption and potential side effects. nih.gov The use of nanocarriers, particularly NLCs, integrated into hydrogels has proven effective in achieving this goal. nih.govnih.gov

Ex vivo studies using human and porcine skin have quantified the amount of pranoprofen retained (Qr) from these novel formulations. mdpi.comub.edu A Carbomer-based gel containing pranoprofen-NLCs (PRA-NLC-Car) demonstrated a significantly higher dermal retention (41.51 µg/g/cm²) compared to a Sepigel-based formulation (29.54 µg/g/cm²). ub.edu Another study using a different NLC formulation reported a skin retention of 33.48 µg/g/cm². nih.gov For ocular tissues, pranoprofen-loaded NLCs showed high retention in various mucosae, with the highest amount deposited in the sublingual mucosa. mdpi.com In corneal tissue, the amount retained was about 2.5-fold higher than in the sclera, suggesting the formation of a drug depot that could prolong its local action. mdpi.com These findings confirm that nanocarrier-hydrogel systems are a suitable strategy for increasing the dermal and mucosal retention of pranoprofen, making them promising candidates for the topical treatment of local inflammation in research contexts. nih.govmdpi.comnih.gov

Table 2: Dermal and Mucosal Retention (Qr) of this compound in Preclinical Models

Formulation Tissue Model Amount Retained (Qr) Reference
PRA-NLC-Car Porcine Skin 41.51 µg/g/cm² ub.edu
PRA-NLC-Sep Porcine Skin 29.54 µg/g/cm² ub.edu
PRA-NLC Human Skin 33.48 µg/g/cm² nih.gov
PF-NLCs-N6 Porcine Sublingual Mucosa 42.11 ± 2.11 µg/cm²/g mdpi.com
PF-NLCs-N6 Porcine Buccal Mucosa 30.14 ± 1.14 µg/cm²/g mdpi.com
PF-NLCs-N6 Porcine Nasal Mucosa 28.11 ± 1.13 µg/cm²/g mdpi.com
PF-NLCs-N6 Porcine Vaginal Mucosa 10.01 ± 1.01 µg/cm²/g mdpi.com
PF-NLCs with Precirol® ATO 5 Human Skin ~24.29 µg/cm²/g mdpi.com

Computational and Theoretical Modeling Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand (such as pranoprofen) to a receptor or enzyme (the biological target) and to estimate the strength of the resulting complex. This method is widely applied in drug discovery to screen potential drug candidates and understand how they might interact with their targets at the molecular level.

While specific studies detailing molecular docking of l-pranoprofen were not found in the provided search results, molecular docking studies involving related compounds and enzyme targets like cyclooxygenases (COX-1 and COX-2) have been reported nih.govmdpi.com. These studies aim to understand the binding interactions, such as hydrogen bonding and hydrophobic contacts, between the ligand and the active site of the enzyme. The docking score or binding energy calculated from these simulations provides an estimate of the binding affinity, with lower (more negative) scores generally indicating stronger binding researchgate.net. For instance, docking studies on derivatives of 2-(3-benzoylphenyl)propanoic acid (a related NSAID structure) into COX enzymes showed that the compounds docked in a similar binding mode to known inhibitors like ibuprofen (B1674241) nih.gov.

Molecular Dynamics Simulations of Pranoprofen (B1678049) Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules, including their conformational changes and interactions with their environment (e.g., solvent or a binding partner). MD simulations can complement docking studies by assessing the stability of the predicted complexes and exploring alternative binding poses or pathways.

Quantum Chemical Calculations (e.g., Molecular Electrostatic Potential)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. Techniques such as calculating the Molecular Electrostatic Potential (MEP) surface are valuable for understanding the charge distribution within a molecule, identifying regions that are likely to be involved in electrophilic or nucleophilic attacks, and predicting how the molecule might interact with other charged or polar species.

A study investigating the solid-state architecture of pranoprofen utilized quantum chemical calculations, including the calculation of MEP surfaces researchgate.net. The MEP surface analysis of pranoprofen revealed the electrophilic and nucleophilic regions of the molecule. For the pranoprofen monomer, the MEP maximum was located at the carboxylic proton, indicating an electrophilic region, while the minimum was found at the nitrogen atom of the pyridine (B92270) ring, indicating a nucleophilic region researchgate.net. This aligns with observed hydrogen bonding interactions in the crystal structure researchgate.net. Other quantum chemical calculations can provide information on properties such as dipole moments, molecular polarizabilities, and vibrational frequencies, which can be compared with experimental data niscpr.res.innih.gov. These calculations often employ methods like Density Functional Theory (DFT) with specific basis sets niscpr.res.innih.gov.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. Computational approaches to SAR involve using computational methods to analyze and predict the activity of compounds based on their molecular structures and properties. This can include methods like QSAR (Quantitative Structure-Activity Relationship), which builds mathematical models relating structural descriptors to activity, or the analysis of computational data (like docking scores or interaction energies) in the context of structural modifications.

Computational SAR studies are essential elements in the process of hit-to-lead optimization and drug candidate selection researchgate.net. They can involve the docking of different ligand poses to a receptor's active site, where a higher docking score or lower free energy is indicative of a more stable binding complex researchgate.net. While no specific computational SAR study focused exclusively on this compound was found, the principles of computational SAR are broadly applicable to understanding how structural changes in the pranoprofen molecule might affect its binding to targets like COX enzymes or other proteins involved in inflammatory pathways nih.govmdpi.com. For example, analyzing the binding interactions from docking studies for a series of related compounds can help identify key structural features that contribute to potent binding and activity nih.gov.

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets Beyond COX Inhibition

While the primary mechanism of action for pranoprofen (B1678049), like other NSAIDs, involves the inhibition of COX enzymes and the subsequent reduction of prostaglandin (B15479496) synthesis, emerging research suggests potential interactions with other molecular targets. Studies on NSAIDs, in general, indicate that they may exert anti-inflammatory effects through pathways independent of the cyclooxygenase system nih.gov. For instance, research into pranoprofen's effects in a mouse model of corneal alkali burns suggested it might inhibit the NLRP3 inflammasome, reducing the release of inflammatory cytokines like IL-1β, a mechanism potentially independent of COX inhibition nih.gov. Additionally, pranoprofen has been shown to inhibit the expression of matrix metallopeptidase 13 (MMP-13), which is linked to neovascularization nih.govmdpi.com. Future research avenues for l-Pranoprofen could involve detailed investigations into these non-COX targets and the identification of others, potentially broadening its therapeutic applicability and providing a more comprehensive understanding of its pharmacological profile. Exploring these alternative pathways could reveal new therapeutic opportunities for conditions where COX inhibition alone is insufficient or where off-target effects are desired.

Advanced Enantioselective Synthesis and Analytical Methodologies

The enantiomeric purity of chiral compounds like this compound is crucial due to potential differences in the biological activity, metabolism, and toxicity of individual enantiomers philarchive.org. Future research will likely focus on developing more efficient and environmentally friendly enantioselective synthesis methods for this compound. Advances in asymmetric synthesis, including catalytic methods and green chemistry approaches, are continuously being explored for profens and other chiral molecules philarchive.orgsciengine.comadvanceseng.comrsc.org. These efforts aim to achieve high enantiomeric excess (ee) and yield, minimizing the production of the less active or potentially undesirable R-enantiomer.

Concurrently, the development of advanced analytical methodologies for the precise and sensitive quantification of this compound in various matrices is essential. Chiral analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critical for assessing enantiomeric purity and studying the pharmacokinetics of individual enantiomers researchgate.netchiralpedia.com. Future research in this area will focus on optimizing these methods for improved sensitivity, specificity, and throughput, potentially incorporating machine learning applications to refine stereospecific bioanalytical method development chiralpedia.com. These advancements are vital for both basic research and potential regulatory compliance in the development of chiral drugs.

Development of Next-Generation Delivery Systems for Research Applications

Improving the delivery of this compound is a significant area for future research, particularly to enhance its bioavailability and target specific tissues or cells in research settings. Traditional formulations may have limitations such as poor water solubility and short half-life nih.govresearchgate.net. Next-generation delivery systems, such as nanostructured lipid carriers (NLCs) and polymeric nanoparticles, are being investigated to overcome these challenges nih.govresearchgate.netmdpi.comfrontiersin.orgub.eduupf.edu.

Research has demonstrated the potential of pranoprofen-loaded NLCs for improved dermal retention and sustained release, which could be beneficial for studying local inflammatory responses nih.govmdpi.comupf.edu. Similarly, pranoprofen-loaded nanoparticles using biodegradable polymers have shown promise in improving ocular anti-inflammation in animal models, exhibiting sustained drug release and reduced cytotoxicity compared to the free drug frontiersin.orgdntb.gov.ua. Future research will likely delve deeper into the design and optimization of these and other novel carriers, such as in situ gels and smart nanocarriers, to control release profiles, enhance penetration into target tissues, and potentially reduce off-target effects in experimental models dntb.gov.uamdpi.compreprints.org. The focus will be on tailoring these systems for specific research applications, allowing for more precise investigation of this compound's effects.

Integration of Omics Data in Mechanistic Studies

The integration of multi-omics data (including genomics, transcriptomics, proteomics, and metabolomics) holds significant potential for unraveling the complex biological mechanisms influenced by this compound beyond its known COX inhibition. Omics technologies provide a holistic view of biological systems and can help identify genetic variations, molecular pathways, and biomarkers associated with disease processes and drug responses mdpi.comnih.govbiobide.com.

Future research could utilize omics approaches to investigate how this compound affects gene expression, protein profiles, and metabolic pathways in various cell types or tissues relevant to inflammation and other potential indications. This could help identify novel targets, understand the full scope of its pharmacological effects, and potentially identify biomarkers that predict response or reveal previously unknown mechanisms. mdpi.comnih.govbiobide.com. Integrating different layers of omics data can provide a more comprehensive understanding of the interplay of molecules and bridge the gap from genotype to phenotype, offering deeper insights into the mechanisms underlying the effects of this compound nih.gov.

Collaborative Interdisciplinary Research Initiatives

Advancing the understanding and potential applications of this compound necessitates collaborative efforts across various scientific disciplines. Future research will benefit from increased collaboration between organic chemists specializing in enantioselective synthesis, pharmaceutical scientists developing advanced delivery systems, biologists investigating molecular mechanisms, and computational scientists analyzing complex omics data.

Interdisciplinary initiatives can accelerate the discovery of novel targets, the development of more effective and specific formulations for research, and the comprehensive analysis of complex biological data generated from studies on this compound. Collaborative projects can pool expertise and resources, leading to more innovative approaches and a deeper understanding of this chiral compound. The nature of research into chiral molecules and complex biological systems inherently benefits from diverse perspectives and specialized knowledge advanceseng.comeuropa.eu.

Q & A

How to formulate a research question on l-Pranoprofen's mechanism of action using established frameworks?

Methodological Answer :

  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
    • Population: In vitro cell models (e.g., COX-2 expressing cells).
    • Intervention: this compound administration at varying concentrations.
    • Comparison: Control groups with NSAIDs like ibuprofen.
    • Outcome: Quantify COX-2 inhibition via enzyme activity assays.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
  • Reference systematic reviews (e.g., PubMed, Cochrane Library) to identify gaps in COX/LOX pathway studies .

Q. What are the best practices for designing a controlled experiment to assess this compound's anti-inflammatory efficacy?

Methodological Answer :

  • Key Steps :

    • Define Variables : Independent (dose, administration route), dependent (inflammatory markers like TNF-α, IL-6).
    • Control Groups : Include placebo and active comparator (e.g., diclofenac).
    • Randomization : Use block randomization to minimize bias in animal/cell studies .
    • Blinding : Double-blind protocols for in vivo trials to reduce observer bias.
  • Example Design :

    ComponentSpecification
    ModelRat carrageenan-induced paw edema
    Dose Range10–50 mg/kg this compound
    Measurement Interval0, 1, 3, 6 hrs post-administration
    Outcome MetricsPaw volume, plasma prostaglandin E2

Q. How to conduct a comprehensive literature review on this compound's pharmacokinetic properties?

Methodological Answer :

  • Search Strategy :
    • Use Boolean operators: ("this compound" OR "NSAID") AND ("pharmacokinetics" OR "bioavailability").
    • Filter by study type (e.g., clinical trials, preclinical models) in databases like PubMed and Embase .
  • Critical Appraisal :
    • Assess bias using tools like SYRCLE for animal studies or CONSORT for clinical trials.
    • Extract data on half-life, Cmax, and AUC for comparative tables .

Advanced Research Questions

Q. How to resolve contradictions in existing studies regarding this compound's metabolic pathways?

Methodological Answer :

  • Systematic Analysis :
    • Categorize studies by model (human, rodent, in vitro) and methodology (HPLC, mass spectrometry).
    • Identify confounders (e.g., cytochrome P450 polymorphisms, drug interactions) .
  • Meta-Regression :
    • Use R or STATA to analyze covariates (e.g., dose, species) impacting metabolite formation.
    • Report heterogeneity metrics (I² statistic) to quantify variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?

Methodological Answer :

  • Model Selection :
    • Non-linear regression (e.g., sigmoidal Emax model) for continuous outcomes.
    • ANCOVA for adjusting baseline covariates (weight, baseline inflammation).
  • Software Tools :
    • GraphPad Prism for EC50 calculation.
    • SPSS for multivariate analysis of adverse event correlations .

Q. How to ensure reproducibility and synthesis-readiness in preclinical studies involving this compound?

Methodological Answer :

  • Data Standardization :
    • Follow NIH guidelines for reporting animal sex, age, and housing conditions .
    • Archive raw data (e.g., ELISA absorbance values) in repositories like Figshare or Zenodo .
  • Checklist Compliance :
    • Use ARRIVE 2.0 for animal studies to detail randomization, blinding, and exclusion criteria.
    • Include negative results to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.